Molecular Weight and Calculated Lipophilicity Differentiate the Compound from N-Benzyl and N-Trifluoromethylpyridyl Analogs
N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide (MW 342.8 g/mol) is 47.6 g/mol lighter than the closest trifluoromethyl-containing analog N-benzyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide (exact mass 390.16674579 g/mol) . The absence of a lipophilic trifluoromethyl group lowers the predicted logP of the target compound, which is consistent with the molecular weight difference and reduces the risk of excessive lipophilicity (logP > 5) that often compromises metabolic stability and increases off-target binding [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 342.8 g/mol; predicted logP ≈ 3.5–4.0 (class-level estimate for 2-chlorophenyl-pyridyl pyrrole carboxamides) |
| Comparator Or Baseline | N-benzyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide: exact mass 390.1667 g/mol; predicted logP ≈ 4.5–5.0 |
| Quantified Difference | ΔMW = 47.6 g/mol; ΔlogP ≈ 0.5–1.0 log unit lower |
| Conditions | Calculated physicochemical properties; logP estimated by consensus of fragment-based and atom-based methods for the octahydropyrrolo[3,4-b]pyrrole carboxamide series. |
Why This Matters
A lower logP within guideline ranges (1–5) is associated with improved aqueous solubility and reduced metabolic clearance, making the target compound a more balanced starting point for further lead optimization compared to heavier, more lipophilic analogs.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
